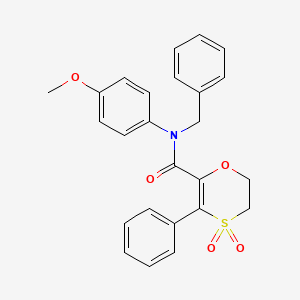
N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a phenyl group attached to a dihydro-1,4-oxathiine ring system. The presence of the carboxamide and dioxide functionalities further adds to its chemical diversity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxathiine Ring: The oxathiine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Methoxyphenyl Groups: The benzyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using benzyl halides and methoxyphenyl halides, respectively.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the oxathiine derivative with an appropriate amine under dehydrating conditions.
Oxidation to Form the Dioxide: The final step involves the oxidation of the oxathiine ring to introduce the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds within the molecule.
Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Benzyl halides, methoxyphenyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxides, while reduction may yield alcohols or amines.
科学研究应用
N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through the inhibition or activation of these targets, leading to changes in cellular processes and pathways.
相似化合物的比较
N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can be compared with other oxathiine derivatives, such as:
N-benzyl-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the dioxide functionality.
This compound: Contains different substituents on the oxathiine ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
属性
分子式 |
C25H23NO5S |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
N-benzyl-N-(4-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C25H23NO5S/c1-30-22-14-12-21(13-15-22)26(18-19-8-4-2-5-9-19)25(27)23-24(20-10-6-3-7-11-20)32(28,29)17-16-31-23/h2-15H,16-18H2,1H3 |
InChI 键 |
NDTCCGPSSZPCTL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-phenyl-1H-indol-1-yl)propanamide](/img/structure/B15106399.png)
![N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B15106408.png)
![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B15106409.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-methoxy-](/img/structure/B15106410.png)
![2-phenoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B15106417.png)
![4-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]butan-1-one](/img/structure/B15106428.png)
![Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B15106432.png)
![3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B15106451.png)
![(5Z)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15106453.png)
![2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B15106454.png)
![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15106456.png)
![(5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one](/img/structure/B15106459.png)
